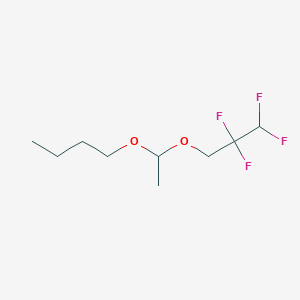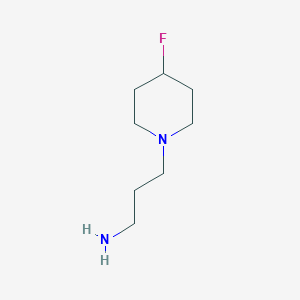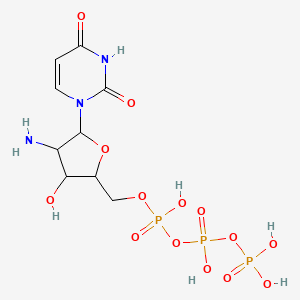
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal is a fluorinated organic compound with the molecular formula C9H16F4O2. This compound is notable for its unique structural features, which include a butyl group and a tetrafluoropropyl moiety linked to an acetaldehyde acetal. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal typically involves the reaction of butyl alcohol with 2,2,3,3-tetrafluoropropyl acetaldehyde in the presence of an acid catalyst. The reaction proceeds via acetal formation, where the aldehyde group reacts with the alcohol to form the acetal linkage. Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of molecular sieves or Dean-Stark apparatus can help remove water produced during the reaction, driving the equilibrium towards acetal formation .
Análisis De Reacciones Químicas
Types of Reactions: Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal can undergo various chemical reactions, including:
Oxidation: The acetal group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetal back to the original alcohol and aldehyde.
Substitution: The fluorine atoms in the tetrafluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of butyl 2,2,3,3-tetrafluoropropyl aldehyde or carboxylic acid.
Reduction: Regeneration of butyl alcohol and 2,2,3,3-tetrafluoropropyl acetaldehyde.
Substitution: Various substituted fluoropropyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal finds applications in several fields:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Potential use in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its role in drug design, especially in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Mecanismo De Acción
The effects of Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal are primarily due to its fluorinated structure, which influences its reactivity and interaction with other molecules. The fluorine atoms can engage in strong hydrogen bonding and dipole interactions, affecting the compound’s solubility and stability. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
- Butyl 2,2,2-trifluoroethyl acetal
- Butyl 2,2,3,3-tetrafluoropropyl ketal
- Butyl 2,2,3,3-tetrafluoropropyl ether
Comparison: Compared to these similar compounds, Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal is unique due to its specific acetal linkage and the presence of four fluorine atoms. This structural configuration imparts distinct chemical properties, such as enhanced stability and reactivity, making it more suitable for certain applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C9H16F4O2 |
|---|---|
Peso molecular |
232.22 g/mol |
Nombre IUPAC |
1-[1-(2,2,3,3-tetrafluoropropoxy)ethoxy]butane |
InChI |
InChI=1S/C9H16F4O2/c1-3-4-5-14-7(2)15-6-9(12,13)8(10)11/h7-8H,3-6H2,1-2H3 |
Clave InChI |
UFSXRGGZOLVUPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)



